molecular formula C15H11NO2 B13129719 1-Amino-4-methylanthracene-9,10-dione CAS No. 4947-16-4

1-Amino-4-methylanthracene-9,10-dione

Cat. No.: B13129719
CAS No.: 4947-16-4
M. Wt: 237.25 g/mol
InChI Key: PHTDHFYUHFJDJW-UHFFFAOYSA-N
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Description

1-Amino-4-methylanthracene-9,10-dione is an organic compound with the molecular formula C₁₅H₁₁NO₂. It is a derivative of anthracene, characterized by the presence of an amino group at the 1-position and a methyl group at the 4-position on the anthracene ring system. This compound is known for its vibrant color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of 4-methylanthracene, followed by reduction to yield the corresponding amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used as a reducing agent.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

1-Amino-4-methylanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research has explored its use in developing anticancer agents.

    Industry: It is utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1-amino-4-methylanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • 1-Amino-4-methyl-9,10-anthraquinone
  • 1-Amino-4-chloro-9,10-anthraquinone
  • 1-Amino-4-bromo-9,10-anthraquinone

Comparison: 1-Amino-4-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

CAS No.

4947-16-4

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1-amino-4-methylanthracene-9,10-dione

InChI

InChI=1S/C15H11NO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,16H2,1H3

InChI Key

PHTDHFYUHFJDJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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